molecular formula C17H17ClN6O2 B2700728 1-(3-chlorophenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 1005293-21-9

1-(3-chlorophenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No.: B2700728
CAS No.: 1005293-21-9
M. Wt: 372.81
InChI Key: KSTLITCFUSHIDC-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a chlorophenyl group, an ethoxyphenyl group, and a tetrazole ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea typically involves multiple steps, including the formation of the tetrazole ring and the coupling of the chlorophenyl and ethoxyphenyl groups. Common synthetic routes may include:

    Formation of the Tetrazole Ring: This can be achieved through the reaction of an azide with a nitrile under acidic or basic conditions.

    Coupling Reactions: The chlorophenyl and ethoxyphenyl groups can be coupled using various reagents and catalysts, such as palladium-catalyzed cross-coupling reactions.

    Urea Formation: The final step involves the formation of the urea linkage, which can be achieved through the reaction of an amine with an isocyanate.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

1-(3-chlorophenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for the synthesis of biologically active compounds.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetrazole ring and the phenyl groups may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

1-(3-chlorophenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-3-(1H-tetrazol-5-yl)methyl)urea: Lacks the ethoxyphenyl group, which may affect its chemical properties and applications.

    1-(4-ethoxyphenyl)-3-(1H-tetrazol-5-yl)methyl)urea: Lacks the chlorophenyl group, which may influence its reactivity and biological activity.

    1-(3-chlorophenyl)-3-(4-ethoxyphenyl)urea: Lacks the tetrazole ring, which may impact its binding affinity and specificity in biological systems.

The unique combination of the chlorophenyl, ethoxyphenyl, and tetrazole groups in this compound makes it a distinct compound with potential advantages in various applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c1-2-26-15-8-6-14(7-9-15)24-16(21-22-23-24)11-19-17(25)20-13-5-3-4-12(18)10-13/h3-10H,2,11H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTLITCFUSHIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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